molecular formula C22H17F4NO B287120 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Katalognummer B287120
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: AETGODANFOWNFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 has been found to be effective in inhibiting the growth of cancer cells by targeting specific signaling pathways that are essential for cancer cell survival and proliferation.

Wirkmechanismus

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is a key signaling pathway involved in the survival and proliferation of cancer cells. By inhibiting the BTK pathway, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to modulate other signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to selectively inhibit BTK activity in cancer cells, with minimal effects on normal cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is its selective inhibition of the BTK pathway, which makes it a promising candidate for the treatment of various types of cancer. Another advantage is its favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is its potential toxicity, particularly in the context of long-term treatment. Further studies are needed to evaluate the safety and efficacy of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide in clinical trials.

Zukünftige Richtungen

There are several future directions for the development of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide. One direction is the evaluation of its safety and efficacy in clinical trials, particularly in combination with other cancer therapies. Another direction is the identification of biomarkers that can predict the response to 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide treatment. Additionally, the development of more potent and selective inhibitors of the BTK pathway may lead to the discovery of new cancer therapies. Finally, the investigation of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide in other diseases, such as autoimmune disorders, may provide new insights into its mechanism of action and therapeutic potential.

Synthesemethoden

The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide involves several steps, including the preparation of the starting materials, the coupling reaction between the two aromatic rings, and the final amide formation. The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Wissenschaftliche Forschungsanwendungen

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

Eigenschaften

Produktname

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Molekularformel

C22H17F4NO

Molekulargewicht

387.4 g/mol

IUPAC-Name

2-(3-fluoro-4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C22H17F4NO/c1-14(21(28)27-18-9-5-8-17(13-18)22(24,25)26)16-10-11-19(20(23)12-16)15-6-3-2-4-7-15/h2-14H,1H3,(H,27,28)

InChI-Schlüssel

AETGODANFOWNFT-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Kanonische SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.